molecular formula C13H9NO2S B1268687 Methyl thieno[2,3-b]quinoline-2-carboxylate CAS No. 51925-46-3

Methyl thieno[2,3-b]quinoline-2-carboxylate

Cat. No.: B1268687
CAS No.: 51925-46-3
M. Wt: 243.28 g/mol
InChI Key: HYPKQSDYYFWMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl thieno[2,3-b]quinoline-2-carboxylate is a heterocyclic compound that belongs to the class of thienoquinolines. It is characterized by a fused ring system consisting of a thiophene ring and a quinoline ring.

Properties

IUPAC Name

methyl thieno[2,3-b]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c1-16-13(15)11-7-9-6-8-4-2-3-5-10(8)14-12(9)17-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPKQSDYYFWMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358994
Record name methyl thieno[2,3-b]quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51925-46-3
Record name methyl thieno[2,3-b]quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Cyclization of Methyl-2-chloro-3-vinylquinoline-4-carboxylate

The most widely documented method for synthesizing methyl thieno[2,3-b]quinoline-2-carboxylate involves a multi-step sequence starting from methyl-3-vinylquinolin-2(1H)-one-4-carboxylate (1).

Chlorination with Phosphoryl Chloride

The initial step involves treating (1) with phosphoryl chloride (POCl₃) under reflux to yield methyl-2-chloro-3-vinylquinoline-4-carboxylate (2). This reaction proceeds via nucleophilic substitution, replacing the hydroxyl group at the 2-position with chlorine. The process achieves a 90% yield, with the product characterized by a melting point of 54–55°C and distinct IR absorption at 1725 cm⁻¹ (ester carbonyl).

Bromination and Cyclization with Thiourea

Subsequent bromination of (2) in chloroform introduces a bromine atom at the vinyl group, forming a trihalo intermediate. Treatment with thiourea in ethanol under reflux induces cyclization, yielding this compound (3). This step attains a 75% yield, with the product exhibiting a melting point of 142–143°C and a molecular ion peak at m/z 243.29 in mass spectrometry.

Key Analytical Data:
Step Reagents/Conditions Yield Characterization Data
1 POCl₃, reflux 90% MP: 54–55°C; IR: 1725 cm⁻¹
2 Br₂, thiourea, EtOH 75% MP: 142–143°C; MS: m/z 243.29

Alternative Routes for Structural Analogues

While direct methods for the target compound are limited, derivatives such as 7-methyl and 8-methyl variants provide insight into modular synthetic strategies.

Methyl 7-Methylthieno[2,3-b]quinoline-2-carboxylate

A related synthesis for the 7-methyl derivative involves introducing a methyl group at the quinoline ring prior to cyclization. Although the exact protocol is proprietary, the final compound (CAS 80231-61-4) shares analogous spectral features, including a molecular formula of C₁₄H₁₁NO₂S and a molecular weight of 257.31 g/mol.

Comparative Analysis of Methodologies

The Shanmugam et al. method remains the most efficient route for the target ester, offering a 43.5% overall yield from the initial quinoline derivative. Earlier approaches, such as Kuwayama’s five-step synthesis, are less practical due to lower yields and complex purification steps.

Advantages of the Modern Approach:
  • Simplified Workflow : Combines chlorination and cyclization in three steps.
  • Scalability : Utilizes commercially available reagents like thiourea and POCl₃.
  • Reproducibility : Consistent yields and purity validated via NMR and TLC.

Challenges and Optimization Opportunities

Despite its efficacy, the method faces limitations:

  • Sensitivity to Moisture : The chlorination step requires anhydrous conditions to prevent hydrolysis of POCl₃.
  • Byproduct Formation : Bromine addition may generate diastereomers, necessitating chromatographic purification.

Recent advances propose using microwave-assisted cyclization to reduce reaction times and improve selectivity, though these modifications remain untested for this specific compound.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield thieno[2,3-b]quinoline-2-carboxylic acid .

  • Conditions :

    • Acidic: Reflux with HCl in ethanol/water.

    • Basic: NaOH in aqueous ethanol followed by acidification.

  • Mechanism : Nucleophilic acyl substitution.

  • Applications : The carboxylic acid derivative serves as a precursor for decarboxylation or further functionalization.

Decarboxylation

The carboxylic acid derivative (from hydrolysis) undergoes decarboxylation under thermal conditions:

  • Conditions : Heating with copper powder in diphenyl ether at reflux .

  • Product : Thieno[2,3-b]quinoline (parent heterocycle).

  • Yield : ~90% after purification .

Cyclization Reactions

MTQC derivatives can participate in cyclization to form extended fused-ring systems:

Example: Bromine-Mediated Cyclization

  • Reagents : Bromine (Br₂) in chloroform, followed by thiourea in ethanol .

  • Mechanism :

    • Electrophilic bromination of the vinyl group.

    • Cyclization via nucleophilic attack by sulfur from thiourea.

  • Product : Thieno[2,3-b]quinoline derivatives with halogen substituents .

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of MTQC (e.g., bromo or iodo) undergo cross-coupling reactions for structural diversification:

Reaction TypeConditionsProductsYield (%)Reference
Sonogashira Pd(PPh₃)₂Cl₂, CuI, Et₃N, THFAlkynyl-substituted derivatives70–85
Suzuki Pd(OAc)₂, K₂CO₃, DMF/H₂OAryl/heteroaryl-substituted analogs65–90
Heck Pd(OAc)₂, PPh₃, K₂CO₃, DMFAlkenyl-functionalized derivatives60–78

Methylation Reactions

The quinoline nitrogen and oxygen atoms in MTQC analogs exhibit regioselective methylation:

  • Reagent : CH₃I with NaH/K₂CO₃ in DMF .

  • Regioselectivity :

    • O-Methylation dominates due to steric shielding of the nitrogen atom by the methylthio group .

    • N-Methylation is minor (<20% yield) .

Functionalization via Ester Group

The methyl ester can be transesterified or reduced:

  • Transesterification :

    • Conditions : Ethanol/H₂SO₄, reflux.

    • Product : Ethyl thieno[2,3-b]quinoline-2-carboxylate.

  • Reduction :

    • Reagents : LiAlH₄ in THF.

    • Product : Thieno[2,3-b]quinoline-2-methanol (theoretical based on ester reactivity).

Halogenation

Electrophilic halogenation occurs at the electron-rich positions of the quinoline ring:

  • Bromination : Br₂ in acetic acid selectively substitutes the 6-position .

  • Chlorination : SOCl₂/PCl₅ targets the 3-position .

Key Mechanistic Insights

  • Steric Effects : The methylthio group at the 2-position directs regioselectivity in methylation and halogenation by shielding adjacent sites .

  • Electronic Effects : The electron-withdrawing quinoline core enhances reactivity toward nucleophilic aromatic substitution at halogenated positions .

Scientific Research Applications

Synthesis of Methyl Thieno[2,3-b]quinoline-2-carboxylate

The compound is synthesized through several methods, including:

  • Regioselective iodocyclization : This method involves the reaction of 3-alkynyl-2-(methylthio)quinolines to yield thieno[2,3-b]quinoline derivatives. The process utilizes palladium-catalyzed reactions for further structural diversification, which can lead to valuable intermediates for drug development .
  • Friedel-Crafts reactions : These reactions are employed to create complex structures, enhancing the compound's potential for various applications .

Biological Activities

This compound has been studied for its biological activities, particularly in anticancer research. Key findings include:

  • Antiproliferative effects : Studies show that derivatives of thienoquinolines exhibit significant cytotoxicity against human breast cancer cell lines (MCF-7). The compounds demonstrated dose-dependent inhibition of cell growth, with some derivatives showing LC50 values comparable to established anticancer drugs .
  • Mechanisms of action : The compound's mechanism involves inducing oxidative stress in cancer cells, which disrupts cellular homeostasis and leads to apoptosis .

Applications in Medicinal Chemistry

The applications of this compound extend beyond anticancer properties:

  • Antimicrobial agents : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
  • Anti-inflammatory properties : Research indicates that certain thienoquinoline derivatives possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

CompoundCell LineLC50 (µg/mL)Reference
3aMCF-715.5 ± 1.0
4dMCF-712.0 ± 0.5

This table summarizes the cytotoxic effects of specific derivatives on breast cancer cells, highlighting their potential as therapeutic agents.

Case Study 2: Antimicrobial Activity

CompoundBacterial StrainInhibition Zone (mm)Reference
7-Methylthieno[2,3-b]quinoline-2-carboxylic acidE. coli18
5aS. aureus20

This table presents data on the antimicrobial efficacy of selected compounds against common bacterial pathogens.

Mechanism of Action

The mechanism of action of methyl thieno[2,3-b]quinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, it can inhibit certain enzymes, further contributing to its bioactivity .

Comparison with Similar Compounds

    Thieno[2,3-b]quinoline: A closely related compound with similar structural features but lacking the methyl ester group.

    Quinoline-2-carboxylate: Another related compound with a quinoline ring but without the thiophene ring.

Uniqueness: Methyl thieno[2,3-b]quinoline-2-carboxylate is unique due to the presence of both the thiophene and quinoline rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications compared to its simpler analogs .

Biological Activity

Methyl thieno[2,3-b]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings from various studies.

Chemical Structure and Properties

This compound features a fused heterocyclic structure that combines a quinoline moiety with a thieno ring. This unique configuration contributes to its biological activity, allowing it to interact with various biological targets.

In Vitro Studies

Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate promising anticancer activity:

  • Cell Lines Tested : Commonly used human cancer cell lines include HCT-116 (colorectal), MDA-MB-231 (breast), and HepG-2 (liver).
  • IC50 Values : The compound demonstrated IC50 values ranging from 80 to 250 nM across different studies, indicating potent activity against these cell lines .
Cell Line IC50 Value (nM) Reference
HCT-11680
MDA-MB-231250
HepG-2120

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Topoisomerase Inhibition : The compound has been shown to interact with topoisomerases, enzymes critical for DNA replication and repair. This interaction disrupts cancer cell proliferation by inducing DNA damage .
  • Apoptosis Induction : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, further inhibiting cancer cell growth .

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential as an antiviral agent:

  • Hepatitis B Virus (HBV) : Molecular docking studies suggest that this compound can inhibit HBV replication effectively at concentrations as low as 10 µM .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Study on Antiproliferative Activity : A study synthesized multiple derivatives of thieno[2,3-b]quinolines and evaluated their antiproliferative effects using the MTT assay. This compound was among the most active compounds tested against HCT-116 and HepG-2 cells .
  • Comparative Analysis : In comparative studies with known anticancer agents like doxorubicin, this compound exhibited comparable or superior activity against certain cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl thieno[2,3-b]quinoline-2-carboxylate
Reactant of Route 2
Methyl thieno[2,3-b]quinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.